This compound can be sourced from various chemical suppliers and is primarily classified as a heterocyclic organic compound. Its molecular formula is with a molecular weight of approximately 207.19 g/mol . The structural uniqueness arises from the combination of the ethyl-substituted pyrazole and the isoxazole ring, which may influence its pharmacological properties.
The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid typically involves several key steps:
These synthetic methods allow for modifications that can yield derivatives with potentially enhanced biological activities .
The molecular structure of 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid features:
The presence of these functional groups significantly influences the compound's chemical reactivity and biological interactions.
Common techniques for analyzing this compound's structure include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide insights into the functional groups present and confirm the structural integrity following synthesis.
5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid can undergo several chemical reactions:
The specific conditions for these reactions vary but generally involve controlling temperature, solvent choice, and reaction time to optimize yields and selectivity.
The stability of this compound under various conditions (e.g., temperature, pH) should be assessed to determine its suitability for different applications.
5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid has several potential applications:
The strategic integration of pyrazole and isoxazole heterocycles represents a cornerstone of rational drug design, driven by the distinct pharmacological advantages offered by each ring system. Pyrazole chemistry emerged as a significant field following German chemist Ludwig Knorr's pioneering work in 1883, which established systematic synthetic approaches to this nitrogen-rich heterocycle [1]. Concurrently, isoxazole derivatives gained recognition for their metabolic stability and bioisosteric potential. The hybridization of these scaffolds—exemplified by 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid—leverages complementary bioactive properties: pyrazole contributes hydrogen-bonding capability via its adjacent nitrogen atoms, while the isoxazole ring offers enhanced rigidity and electronic diversity.
Table 1: Evolution of Pyrazole-Isoxazole Hybrids in Drug Development
Time Period | Key Advancements | Therapeutic Applications |
---|---|---|
Pre-1980s | Knorr-type condensations enabling pyrazole synthesis [1] | Non-steroidal anti-inflammatory drugs (NSAIDs) |
1990s-2000s | Regioselective isoxazole functionalization methods | COX-2 inhibitors (e.g., analogues of celecoxib) [1] |
2010s-Present | Rational design of C4-linked pyrazole-isoxazole hybrids | Fungicides, kinase inhibitors [1] [4] |
This scaffold evolution has yielded compounds with optimized target engagement profiles. Fungicidal agents incorporating pyrazole-isoxazole motifs, such as those inhibiting succinate dehydrogenase, demonstrate the therapeutic relevance of these architectures [1]. The structural hybrid in 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid embodies this design philosophy—its synthesis capitalizes on modern cross-coupling methodologies to position pharmacophoric elements for maximal bioactivity.
Regiochemical precision governs the biological efficacy of pyrazole-isoxazole conjugates, with even minor positional alterations significantly impacting target interactions. The 1-ethyl-4-pyrazolyl configuration in 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid exemplifies a deliberate structural choice:
Table 2: Comparative Molecular Properties of Substituent Patterns
Structural Feature | Impact on Pharmacophore | Role in 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid |
---|---|---|
N1-H Pyrazole | Increased hydrophilicity but poor metabolic stability | Replaced by ethyl group for balanced logP [1] |
C3-Linked Pyrazole-Isoxazole | Disrupted conjugation and reduced dipole moment | Avoided via C4-linkage for electronic continuity [10] |
C5-Isoxazole Carboxylic Acid | Limited hydrogen-bonding vector orientation | Optimized via C3-carboxylic acid placement [6] |
The synergy between these regiochemical features creates a conformationally defined pharmacophore capable of simultaneous multipoint target engagement—a design principle validated in commercial agrochemicals like fenpyroximate and pharmaceuticals such as COX-2 inhibitors [1].
The carboxylic acid group in 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid transcends mere solubility enhancement, serving as a versatile multifunctional element in molecular recognition and chemical derivatization:
The isoxazole-3-carboxylate motif demonstrates superior hydrolytic stability compared to labile groups like enol esters, maintaining integrity during systemic circulation while remaining amenable to enzymatic activation in target tissues. This balance makes it invaluable for sustained-action agrochemicals (e.g., systemic fungicides) and long-acting pharmaceuticals [1] [6]. When integrated with the 1-ethylpyrazole unit, the carboxylic acid enables three-dimensional target engagement through simultaneous hydrophobic (ethyl group), π-π stacking (heterocyclic cores), and electrostatic interactions—establishing 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid as a privileged scaffold for lead optimization.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1